molecular formula C8H2Cl4N2O2 B12476683 2-amino-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione CAS No. 6641-31-2

2-amino-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione

Cat. No.: B12476683
CAS No.: 6641-31-2
M. Wt: 299.9 g/mol
InChI Key: BTGWIXSUAQPDHV-UHFFFAOYSA-N
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Description

2-amino-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione typically involves the chlorination of an isoindole precursor followed by amination. The reaction conditions may include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve the use of ammonia or an amine derivative under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state isoindole derivatives, while reduction may produce partially or fully dechlorinated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-amino-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3,4,5,6-tetrachlorophthalimide
  • 2-amino-4,5,6,7-tetrachlorophthalic anhydride
  • 2-amino-4,5,6,7-tetrachlorophthalonitrile

Uniqueness

2-amino-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which can influence its chemical reactivity and biological activity

Biological Activity

2-Amino-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione (CAS No. 6641-31-2) is a halogenated isoindole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an inhibitor of various enzymes and has implications in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C8H2Cl4N2O2C_8H_2Cl_4N_2O_2, with a molecular weight of approximately 299.9 g/mol. The compound features a unique isoindole structure with multiple chlorine substituents that significantly influence its biological properties.

Enzyme Inhibition

Research indicates that this compound exhibits notable inhibitory effects on several key enzymes:

  • Protein Kinase CK2 : This compound has been identified as an inhibitor of human protein kinase CK2, a crucial enzyme involved in cellular signaling pathways. The inhibition of CK2 can have significant implications for cancer therapy as CK2 is often overexpressed in tumors .
  • Xanthine Oxidase (XO) : In studies involving hybrid isoindole derivatives, compounds similar to 2-amino-4,5,6,7-tetrachloro-1H-isoindole showed significant inhibition of xanthine oxidase. The IC50 values for these derivatives suggest that they may serve as effective alternatives to traditional XO inhibitors like allopurinol .

Cytotoxicity and Antiproliferative Effects

The compound's cytotoxic properties have been explored in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The specific pathways and targets remain an area of active research.

Study on CK2 Inhibition

In a study conducted by Golub et al., the biological activity of various tetrahalogenated isoindole derivatives was assessed for their ability to inhibit CK2. The findings indicated that the presence of halogen substituents significantly enhanced the inhibitory potency compared to non-halogenated analogs .

Hybrid Isoindole Derivatives

Another research effort focused on hybrid isoindole compounds revealed that modifications to the isoindole structure could lead to enhanced enzyme inhibition. Specifically, compounds incorporating additional functional groups demonstrated improved inhibitory effects against both xanthine oxidase and carbonic anhydrase isoenzymes .

Summary of Findings

Biological ActivityObservationsReferences
CK2 InhibitionSignificant inhibition observed
Xanthine Oxidase InhibitionComparable or superior to allopurinol
CytotoxicityInduces apoptosis in cancer cell lines

Properties

CAS No.

6641-31-2

Molecular Formula

C8H2Cl4N2O2

Molecular Weight

299.9 g/mol

IUPAC Name

2-amino-4,5,6,7-tetrachloroisoindole-1,3-dione

InChI

InChI=1S/C8H2Cl4N2O2/c9-3-1-2(4(10)6(12)5(3)11)8(16)14(13)7(1)15/h13H2

InChI Key

BTGWIXSUAQPDHV-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)N(C2=O)N

Origin of Product

United States

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